methyl 6-bromo-1H-indole-4-carboxylate

Description

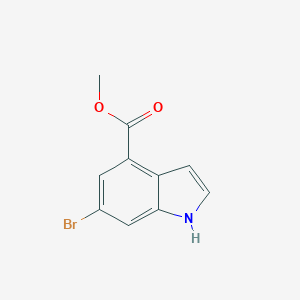

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFSQBKJYHWFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548949 | |

| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-22-6 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of Methyl 6-bromo-1H-indole-4-carboxylate: A Technical Overview

Despite extensive investigation, a comprehensive public repository of experimental spectral data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for methyl 6-bromo-1H-indole-4-carboxylate remains elusive in readily accessible scientific literature and chemical databases. Commercial suppliers of this compound also do not typically provide in-depth analytical data.

This guide, therefore, addresses the critical need for such information by presenting a detailed examination of a closely related and well-characterized structural isomer, methyl 6-bromo-2-methyl-1H-indole-3-carboxylate . The available spectroscopic data for this analog provides valuable insights into the expected spectral characteristics of the target compound and serves as a robust reference for researchers in synthetic chemistry and drug discovery.

Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

The following tables summarize the reported ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.34 | brs | - | 1H | -NH |

| 7.94 | d | 9.0 | 1H | Ar-H |

| 7.45 | d | 1.8 | 1H | Ar-H |

| 7.31 | dd | 9.0, 1.8 | 1H | Ar-H |

| 3.92 | s | - | 3H | -OCH₃ |

| 2.73 | s | - | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 166.1 | C=O |

| 144.2 | Ar-C |

| 135.2 | Ar-C |

| 126.0 | Ar-C |

| 125.0 | Ar-C |

| 122.7 | Ar-C |

| 115.7 | Ar-C |

| 113.4 | Ar-C |

| 104.9 | Ar-C |

| 50.9 | -OCH₃ |

| 14.2 | -CH₃ |

Solvent: CDCl₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 289.9787 | 289.9782 |

Experimental Protocols

The synthesis and spectroscopic characterization of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involved a palladium-catalyzed intramolecular oxidative coupling reaction.

Synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

The synthesis was achieved through a palladium-catalyzed intramolecular oxidative coupling of an appropriate enamine precursor. The reaction was optimized using microwave irradiation of the neat mixture of reactants, which resulted in excellent yields and high regioselectivity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS was used to determine the exact mass of the synthesized compound.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a synthesized compound like methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is illustrated below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: Physicochemical Properties of Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the indole class. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the known physicochemical properties of this compound, details experimental protocols for their determination, and outlines a general workflow for property characterization.

Core Physicochemical Data

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| CAS Number | 107650-22-6 | |

| Physical Form | Solid | [1] |

| SMILES | COC(=O)C1=C2C=CNC2=CC(Br)=C1 | [1] |

| InChI | 1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | [1] |

| InChIKey | KPFSQBKJYHWFME-UHFFFAOYSA-N | [1] |

Table 2: Experimental and Predicted Physicochemical Properties

| Property | Experimental Value | Predicted Value | Source |

| Melting Point (°C) | Data not available | - | |

| Boiling Point (°C) | Data not available | - | |

| Water Solubility | Data not available | - | |

| pKa | Data not available | - | |

| LogP | Data not available | 2.6 (for isomer) | [3] |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][4][5]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A common method is the shake-flask method.[6][7][8][9][10]

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is centrifuged or filtered to remove undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[11][12][13][14][15]

-

Apparatus: Separatory funnel, analytical balance, volumetric flasks, pH meter, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken gently for a set period to allow for partitioning between the two phases and then left for the phases to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 4-position provides two reactive handles for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic indole ring system. The pyrrole ring of the indole is unsubstituted at the nitrogen atom. A bromine atom is attached to the 6-position of the benzene ring, and a methyl ester group is at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107650-22-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 254.08 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| SMILES String | COC(=O)c1c2cc[nH]c2cc(Br)c1 | --INVALID-LINK-- |

| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectral Data

Detailed experimental spectral data for this compound is not widely reported. Commercial suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this compound. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectral Characteristics:

-

¹H NMR: Protons on the indole ring and the methyl ester would show characteristic chemical shifts. The NH proton of the pyrrole ring would likely appear as a broad singlet. Aromatic protons would exhibit splitting patterns influenced by the bromine and carboxylate substituents. The methyl ester protons would be a sharp singlet.

-

¹³C NMR: The spectrum would show ten distinct carbon signals corresponding to the indole ring and the methyl ester group. The carbonyl carbon of the ester would be in the downfield region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Synthesis

Experimental Protocol: Synthesis of 6-bromo-1H-indole-4-carboxylic acid (Precursor)

This protocol is a generalized procedure and may require optimization.

Reaction Scheme:

Materials:

-

Appropriately substituted aniline precursor

-

Reagents for indole ring formation (e.g., for Bartoli indole synthesis: nitroarene and vinyl Grignard reagent)

-

Reagents for bromination (e.g., N-Bromosuccinimide)

-

Reagents for introduction of the carboxylate group (e.g., via Vilsmeier-Haack formylation followed by oxidation)

-

Appropriate solvents (e.g., THF, DMF, acetic acid)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Indole Ring Formation: Synthesize the 6-bromoindole core using a suitable named reaction. For instance, the Bartoli indole synthesis could be adapted using a bromine-substituted nitrobenzene derivative.

-

Introduction of the Carboxylate Group: A common method to introduce a carboxyl group at the 4-position of an indole is through Vilsmeier-Haack formylation to yield the 4-formylindole, followed by oxidation to the carboxylic acid.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure 6-bromo-1H-indole-4-carboxylic acid.

-

Esterification: The final step would involve the esterification of the carboxylic acid with methanol under acidic conditions to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Role as a Building Block in Kinase Inhibitor Synthesis

The indole scaffold is a common feature in many kinase inhibitors. The strategic functionalization of the indole ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The 6-bromo position on the indole ring is a key site for modification to enhance potency and selectivity.

Below is a generalized workflow illustrating the use of a bromoindole derivative in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.

Caption: Synthetic workflow for a kinase inhibitor using a bromoindole intermediate.

This workflow demonstrates how the bromine atom on the indole ring serves as a crucial handle for introducing new aryl or heteroaryl groups, which are often essential for achieving high-affinity binding to the target kinase.

Safety Information

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

|

| Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Source: --INVALID-LINK--

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest a wide range of applications, particularly as a precursor for the synthesis of kinase inhibitors and other biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its utility for the scientific community.

A Technical Guide to the Solubility of Methyl 6-bromo-1H-indole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of methyl 6-bromo-1H-indole-4-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases for this particular compound, this document provides a comprehensive overview based on the known properties of the parent indole scaffold and related analogs. It includes a qualitative assessment of expected solubility in common organic solvents, a detailed, generalized experimental protocol for determining solubility, and workflow diagrams to illustrate the experimental and logical processes involved. This guide is intended to provide researchers with the foundational knowledge and practical methods to assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a heterocyclic compound belonging to the indole family. Indole derivatives are a significant class of compounds in the field of drug discovery, known for their diverse biological activities and presence in many pharmaceuticals. The solubility of a compound is a critical physical property that influences its suitability for various applications, including chemical reactions, purification, formulation, and biological assays. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective use in research and development.

Predicted Solubility Profile

The solubility of this compound in organic solvents is predicted based on the principle of "like dissolves like." The compound has both polar (the N-H group of the indole and the carboxylate group) and non-polar (the aromatic rings and the bromo substituent) features. Therefore, it is expected to be soluble in a range of organic solvents. The following table summarizes the predicted solubility.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Likely Soluble | Used in the synthesis of related indole esters, suggesting good solubility[4]. |

| Chloroform | CHCl₃ | Halogenated | Likely Soluble | A common solvent for indole derivatives; similar polarity to DCM[2][4]. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | A moderately polar solvent often used for extraction and chromatography of indole compounds[2][4]. |

| Acetonitrile | C₂H₃N | Nitrile | Likely Soluble | A polar aprotic solvent used in syntheses involving indole carboxylates[4]. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Likely Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds[5]. |

| Methanol | CH₃OH | Alcohol | Soluble | The polar nature of methanol should facilitate the dissolution of the compound. |

| Ethanol | C₂H₅OH | Alcohol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound[2]. |

| Dimethylformamide (DMF) | C₃H₇NO | Amide | Very Soluble | A highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic compounds[5][6]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Very Soluble | A highly polar aprotic solvent, commonly used to dissolve compounds for biological screening. |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Sparingly Soluble | The non-polar nature of toluene may limit its ability to dissolve the more polar functional groups of the molecule. |

| Hexanes | C₆H₁₄ | Aliphatic Hydrocarbon | Likely Insoluble | A non-polar solvent, unlikely to effectively dissolve the polar compound[4]. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (Using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted sample solution into the HPLC under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data should be presented in a clear and organized table, expressing solubility in units such as mg/mL, g/L, or mol/L.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the key molecular features of this compound and their influence on its predicted solubility in different types of organic solvents.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure and the properties of related compounds suggests it is likely to be soluble in a range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust methodology. This guide serves as a valuable resource for researchers, providing both predictive insights and practical steps for working with this compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Bromo-Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic incorporation of a bromine atom onto this scaffold has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of bromo-indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key molecular pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes and signaling pathways that are critical for tumor progression and survival.

A significant area of research has been the development of 5-bromoindole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a crucial regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[1] Certain novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated significant antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[1][2] The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][2]

Another mechanism of action for some bromo-indole derivatives is the disruption of the mitotic spindle, a cellular structure essential for cell division.[2][3] By interfering with microtubule dynamics, these compounds can prevent the proliferation and invasion of cancer cells.[2][3] Furthermore, compounds such as 3-(2-bromoethyl)-indole have been shown to inhibit the growth of colon cancer cells (SW480 and HCT116) and suppress the NF-κB signaling pathway, which is implicated in carcinogenesis and drug resistance.[4][5]

Quantitative Data: Anticancer Activity of Bromo-Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| 5-Bromoindole-2-carboxylic acid derivatives (e.g., 3a) | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Antiproliferative | Not specified | [1][2] |

| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | Growth inhibition | 12.5 | [4][5] |

| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (Colon) | Growth inhibition | 5 | [4][5] |

| 6-Bromoisatin | HT29 (Colon), Caco2 (Colon) | Antiproliferative, Apoptosis induction | Not specified | [6] |

| Bis-indole derivatives (7e, 9a) | MCF-7 (Breast) | Antiproliferative | 0.44 - 47.1 | [6] |

| Bis-indole derivatives (7e, 9a) | MDA-MB-231 (Triple-negative breast) | Antiproliferative | 0.34 - 77.30 | [6] |

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by bromo-indole derivatives.

Experimental Protocol: Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Defense

Bromo-indole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including drug-resistant bacteria and fungi.[7] The introduction of a bromine atom can enhance the lipophilicity of the indole scaffold, potentially facilitating its passage through microbial cell membranes.[8]

6-Bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.[7] Some of these compounds also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[7] Other bromo-indole derivatives have shown efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB).[9]

In the realm of antifungal agents, 6-bromoindole has been identified as a potent inhibitor of mycelial growth for devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[10] Interestingly, its acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of spore germination, suggesting that different bromo-indole scaffolds can target various stages of fungal development.[10]

Quantitative Data: Antimicrobial Activity of Bromo-Indole Derivatives

| Compound/Derivative | Microorganism | Activity | MIC/EC50 Value | Reference |

| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Antibacterial | Not specified | [7] |

| 5-Bromo-substituted indole analogue (13b) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Antimicrobial | ≤ 0.28 µM | [11] |

| 6-Bromoindole | Escherichia coli | Antibacterial | 64 µg/mL | [9] |

| 6-Bromoindole | Botrytis cinerea | Antifungal (Mycelial growth) | EC50 = 11.62 µg/mL | [10] |

| 6-Bromoindole | Monilinia fructicola | Antifungal (Mycelial growth) | EC50 = 18.84 µg/mL | [10] |

| 3-Acetyl-6-bromoindole | Botrytis cinerea | Antifungal (Spore germination) | 100% inhibition | [10] |

| 3-Acetyl-6-bromoindole | Monilinia fructicola | Antifungal (Spore germination) | 96% inhibition | [10] |

| 5-Bromoindole-3-aldehyde hydrazones | Staphylococcus aureus, MRSA, E. coli, B. subtilis, C. albicans | Antimicrobial | 6.25-100 mg/ml | [12] |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the bromo-indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Viral Threats

The indole scaffold is a well-established pharmacophore in the development of antiviral drugs, and its bromo-derivatives are no exception.[13] These compounds have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2.[13][14]

Some bromo-indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapy for HIV.[1] An N-tosyl-5-bromoindole derivative has demonstrated remarkable activity against wild-type and resistant strains of HIV.[13]

In the context of HCV, certain indole derivatives have shown promising antiviral properties.[13] For SARS-CoV-2, a specific bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited viral replication in vitro at a concentration of 52.0 μM.[14] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[14]

Quantitative Data: Antiviral Activity of Bromo-Indole Derivatives

| Compound/Derivative | Virus | Activity | IC50/EC50 Value | Reference |

| N-tosyl-5-bromoindole derivative (50) | HIV (Wild-type) | Reverse Transcriptase Inhibition | IC50 = 5.7 µM | [13] |

| N-tosyl-5-bromoindole derivative (50) | HIV (G140S mutant) | Reverse Transcriptase Inhibition | IC50 = 4.7 µM | [13] |

| N-tosyl-5-bromoindole derivative (50) | HIV (Y143R mutant) | Reverse Transcriptase Inhibition | IC50 = 5.0 µM | [13] |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of replication | 52.0 µM (complete inhibition) | [14] |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of replication | IC50 = 1.06 µg/mL | [14] |

Logical Relationship: General Antiviral Mechanisms

Caption: General targets of bromo-indole derivatives in the viral lifecycle.

Neuroprotective Effects: Shielding the Nervous System

Emerging research suggests that bromo-indole derivatives may hold therapeutic potential for neurodegenerative diseases.[8] Their mechanisms of action in this context often involve the inhibition of key enzymes and the modulation of signaling pathways associated with neuroinflammation and oxidative stress.[8]

Certain brominated indoles have demonstrated anti-inflammatory effects by suppressing the nuclear factor kappa B (NF-κB) signaling pathway.[8] This pathway plays a crucial role in the production of pro-inflammatory mediators that contribute to neuronal damage. Additionally, some derivatives have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), enzymes that are also involved in the inflammatory cascade.[8]

Furthermore, the potential of 5-bromoindole as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor is an area of active investigation.[15] Dysregulation of GSK-3 is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[15]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by bromo-indole derivatives.

Conclusion

Bromo-indole derivatives represent a versatile and highly promising class of bioactive compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents highlights their significant potential for the development of novel drugs. The introduction of the bromine atom often enhances the biological activity of the parent indole scaffold, underscoring the importance of halogenation in medicinal chemistry. Further research focused on structure-activity relationships, mechanism of action, and pharmacokinetic properties will be crucial for optimizing the design of these compounds and translating their therapeutic promise into clinical realities.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

In-depth Technical Guide: Known Derivatives and Analogues of Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The indole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position and a methyl carboxylate at the 4-position provides key handles for synthetic modification, allowing for the exploration of a diverse chemical space and the development of analogues with a wide range of biological activities. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, their synthesis, biological activities, and associated signaling pathways.

Known Derivatives and Analogues

The core structure of this compound has been modified at several positions, primarily at the indole nitrogen (N1), the C2, C3, and C5 positions, to generate a library of analogues with diverse biological properties.

N1-Substituted Analogues

Modification at the indole nitrogen is a common strategy to alter the physicochemical properties and biological activity of indole derivatives.

-

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate: This simple N-methylated analogue is a key intermediate for further derivatization.

C3-Substituted Analogues

The C3 position of the indole ring is highly reactive and a frequent site for substitution.

-

Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate: This derivative serves as a versatile intermediate for the synthesis of more complex molecules through reactions of the aldehyde group.[1][2]

Analogues with Modified Core Structures

Systematic modifications of the core indole structure have also been explored.

-

3-Acyl-6-bromoindoles: A series of analogues where the 4-carboxylate has been replaced by an acyl group at the 3-position have been synthesized and evaluated for their antifungal properties.[3]

-

6-Bromoindole-based inhibitors of bacterial cystathionine γ-lyase: These compounds feature modifications at the N1 position with various heterocyclic and aromatic moieties, demonstrating the potential of the 6-bromoindole scaffold in developing antibacterial agents.[4]

Data Presentation: Biological Activities

The derivatives of this compound and its parent 6-bromoindole scaffold have been investigated for various biological activities, including antifungal and antibacterial properties.

| Compound/Analogue Class | Biological Activity | Target/Mechanism of Action | Quantitative Data (EC50/MIC) | Reference |

| 3-Acyl-6-bromoindoles | Antifungal (against Botrytis cinerea and Monilinia fructicola) | Inhibition of Succinate Dehydrogenase (SDH) and Catalase (MfCat2) | EC50 values ranging from 11.62 µg/mL to >100 µg/mL | [3] |

| 6-Bromoindole-based compounds | Antibacterial (Potentiators of antibiotics) | Inhibition of bacterial Cystathionine γ-Lyase (CGL) | Not specified in the provided abstract | [4] |

| Indole Derivatives (General) | Anticancer | Modulation of PI3K/Akt/mTOR/NF-κB signaling pathway | Varies depending on the specific derivative and cell line | [5][6] |

Experimental Protocols

General Synthesis of 3-Acyl-6-bromoindole Derivatives[3]

A green and efficient microwave-assisted methodology has been employed for the synthesis of 3-acyl-6-bromoindoles.

Reagents and Conditions:

-

Starting Material: 6-bromoindole

-

Acylating Agents: Corresponding linear or aromatic anhydrides

-

Catalyst: Yttrium(III) trifluoromethanesulfonate (Y(OTf)3)

-

Solvent: [BMI]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate)

-

Temperature: 90 °C for linear anhydrides, 110 °C for aromatic anhydrides

-

Time: 30-45 minutes

General Procedure:

-

To a solution of 6-bromoindole in [BMI]BF4, the respective anhydride and Y(OTf)3 are added.

-

The reaction mixture is heated under microwave irradiation at the specified temperature and time.

-

After completion of the reaction, the product is extracted with an appropriate organic solvent.

-

The crude product is purified by crystallization.

Synthesis of 6-Bromoindole-based Inhibitors of Bacterial Cystathionine γ-Lyase[4]

The synthesis of these inhibitors involves the N-alkylation of 6-bromoindole or 6-bromoindazole with various side chains.

Example: Synthesis of Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2) [4]

-

N-Alkylation: 6-Bromoindole is reacted with methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., DMF) to yield the N-alkylated intermediate.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., KOH) in a suitable solvent (e.g., methanol/water) to afford the final potassium salt.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR/NF-κB Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and inflammation.[5][6] Aberrant activation of this pathway is a hallmark of many cancers.

Caption: PI3K/Akt/mTOR/NF-κB pathway and points of inhibition by indole derivatives.

Experimental Workflow for Screening Indole Derivatives

The discovery and development of novel indole-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and development of indole derivatives.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for methyl 6-bromo-1H-indole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended to ensure its safe and effective use in a laboratory setting.

Chemical Identification and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₈BrNO₂. It is a solid at room temperature and is utilized as an intermediate in the synthesis of various biologically active molecules.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol [1] |

| Appearance | Solid[1] |

| CAS Number | 107650-22-6 |

| SMILES | COC(=O)C1=C2C=CNC2=CC(Br)=C1[1] |

| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its acute oral toxicity.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statement |

| Danger | H301: Toxic if swallowed[1] |

Precautionary Statements:

| Code | Statement |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P330 | Rinse mouth. |

| P331 | Do NOT induce vomiting. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

-

Respiratory Protection: Use a certified respirator if working in a poorly ventilated area or if dusts are generated.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The designated storage class is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.

Experimental Protocol: Synthesis of this compound

The following is a proposed, adapted experimental protocol for the synthesis of this compound, based on a known procedure for the synthesis of the non-brominated analogue, methyl 1H-indole-4-carboxylate, via a palladium-catalyzed reaction. This procedure should be performed by a qualified chemist with appropriate safety precautions in place.

Materials and Reagents

-

Methyl 2-amino-5-bromobenzoate

-

(2-bromovinyl)trimethylsilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate, (2-bromovinyl)trimethylsilane, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Toxicological and Ecological Information

-

Toxicological Information: The primary known toxicological effect is acute oral toxicity. Further toxicological data is limited.

-

Ecological Information: No specific data is available on the ecological effects of this compound. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and users should consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before use.

References

commercial availability and suppliers of methyl 6-bromo-1H-indole-4-carboxylate

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of methyl 6-bromo-1H-indole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This guide covers its commercial availability, a proposed synthetic route, and a discussion of the potential biological significance of this and structurally related molecules.

Commercial Availability and Suppliers

This compound is available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent vendors are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | MFCD07357290 | Not specified | Inquire |

| Biosynth | QTB90389 | Not specified | Inquire |

| ChemUniverse | P78039 | 95% | 250mg, 1g, 5g |

| Chemable | 107650-22-6 | Not specified | Inquire |

| Aladdin Scientific | A1523097 | min 97% | 1g |

| CP Lab Safety | Not specified | min 97% | 1g |

| eMolecules (via Pharmablock) | 551093007 | Not specified | 25mg |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| CAS Number | 107650-22-6 |

| Appearance | Solid |

Proposed Synthetic Route

A potential synthetic approach could involve the following key transformations:

-

Nitration of a bromo-m-xylene derivative to introduce a nitro group.

-

Oxidation of the methyl groups to carboxylic acids.

-

Selective reduction of one carboxylic acid to an alcohol.

-

Esterification of the remaining carboxylic acid.

-

Reduction of the nitro group to an amine.

-

Cyclization to form the indole ring, for example, via a Fischer indole synthesis or a related method.

A generalized workflow for such a synthesis is depicted below.

Detailed Methodologies of Cited Key Experiments

As no specific experimental protocols for the synthesis of this compound have been identified, this section provides a general procedure for the synthesis of a related compound, methyl indole-4-carboxylate, which can be adapted.

Example: Synthesis of Methyl Indole-4-carboxylate

This procedure is based on the conversion of 2-methyl-5-nitroisocarbostyril to the corresponding indole-4-carboxylic acid, followed by esterification.

Step 1: Reductive Cyclization and Hydrolysis

-

A solution of a suitable 4-acylated 2-methyl-5-nitroisocarbostyril derivative is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite or catalytic hydrogenation.

-

The resulting intermediate is then hydrolyzed under alkaline conditions (e.g., refluxing with aqueous potassium hydroxide in a solvent like dimethyl sulfoxide) to yield the indole-4-carboxylic acid. This step involves a retro-Mannich reaction.

Step 2: Esterification

-

The crude indole-4-carboxylic acid is dissolved in a suitable solvent, such as methanol.

-

An excess of an esterifying agent, like ethereal diazomethane or thionyl chloride in methanol, is added carefully at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure methyl indole-4-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the role of this compound in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many bromoindole derivatives have been reported to exhibit a wide range of biological activities.

Bromoindole derivatives have been investigated for their potential as:

-

Anticancer agents: By targeting various kinases and other proteins involved in cancer cell proliferation and survival.[1][2]

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.[3][4]

-

Enzyme inhibitors: Including the inhibition of enzymes like pp60(c-Src) tyrosine kinase.[1]

The substitution pattern on the indole ring, including the position of the bromine atom and the carboxylate group, is expected to significantly influence the biological activity and target specificity.

Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway where an indole derivative might act as an inhibitor of a receptor tyrosine kinase (RTK) is illustrated below. This is a generalized representation and does not imply a known activity for the specific compound.

Conclusion

This compound is a readily accessible synthetic building block with potential for use in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active bromoindoles suggests that it warrants further investigation. The proposed synthetic strategies and the contextual information on the biological activities of related compounds provided in this guide are intended to support researchers in their exploration of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Indoles from Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of methyl 6-bromo-1H-indole-4-carboxylate. This versatile building block allows for the introduction of a wide range of functionalities at the C6 position of the indole scaffold, a privileged structure in medicinal chemistry. The following protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented as foundational methods for the synthesis of novel indole derivatives.

Introduction

The indole nucleus is a core structural motif in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize the indole ring is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound serves as a valuable starting material for such endeavors, with the bromine atom at the C6 position providing a handle for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse libraries of indole analogs for biological screening.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the functionalization of 6-bromoindoles. While specific data for this compound is limited in the public domain, the presented data is based on analogous 6-bromoindole substrates and provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 6-Bromoindoles with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 15 | 82 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 90 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 120 | 8 | 75 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85 |

Table 2: Sonogashira Coupling of 6-Bromoindoles with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 16 | 88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 1.5 | 92 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 60 | 20 | 78 |

| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 6 | 87[1][2] |

Table 3: Buchwald-Hartwig Amination of 6-Bromoindoles with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 92 |

| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 16 | 88[3] |

| 4 | Piperidine | Pd₂(dba)₃ (1) | 1 | NaOtBu | Toluene | 100 | 18 | 75 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, unless otherwise noted. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

-

Base (e.g., Et₃N, i-Pr₂NH)

-

Solvent (e.g., Toluene, THF, DMF)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent and the base via syringe.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-

Stir the reaction at the appropriate temperature (room temperature to 70 °C) for the required time (typically 1.5-24 hours).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Catalytic Cycle Diagram:

References

Application Notes and Protocols: Detailed Protocol for Suzuki Coupling with Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core is, therefore, of significant interest in drug discovery. This document provides a detailed protocol for the Suzuki coupling of methyl 6-bromo-1H-indole-4-carboxylate with various arylboronic acids, a key transformation for the synthesis of diverse indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organoboron compound in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, which can coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocol

This protocol is a generalized procedure based on established methodologies for Suzuki coupling reactions with similar bromoindole derivatives.[4][5][6] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Ethyl acetate, hexanes, water, and brine for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed anhydrous solvent to the reaction vessel via syringe. If a mixed solvent system with water is used, the water should also be degassed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indole-4-carboxylate.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of bromoindoles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |

| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (4) | Water | 120 (Microwave) | 1.5 | up to 91 |

| 3 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | - | - |

| 4 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | - |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram of the Suzuki Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. iris.unina.it [iris.unina.it]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 107650-22-6 | Methyl 6-bromo-4-indolecarboxylate | Bromides | Ambeed.com [ambeed.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scbt.com [scbt.com]

Application Notes and Protocols for N-Alkylation of Methyl 6-bromo-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the diversification of indole-based scaffolds. The substituent on the indole nitrogen can significantly influence the pharmacological and pharmacokinetic properties of a molecule. Methyl 6-bromo-1H-indole-4-carboxylate is a key building block in the synthesis of various biologically active compounds. The presence of the bromine atom and the methyl ester group can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the N-alkylation of this specific indole derivative, a crucial step for creating novel therapeutic agents and exploring structure-activity relationships (SAR).

The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2] This protocol will focus on a widely adopted procedure using sodium hydride as the base and a generic alkyl halide as the alkylating agent in a polar aprotic solvent.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride in dimethylformamide (DMF).

Materials and Reagents

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration typically ranges from 0.1 to 0.5 M.[2]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.[2][3] The addition should be done slowly to control the evolution of hydrogen gas.

-

Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[2][3]

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[2]

-